molecular formula C4H10N2O B1596955 N'-hydroxybutanimidamide CAS No. 27620-10-6

N'-hydroxybutanimidamide

Cat. No. B1596955
CAS RN: 27620-10-6
M. Wt: 102.14 g/mol
InChI Key: OPENCMFJZQABIY-UHFFFAOYSA-N
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Description

N-hydroxybutanimidamide (NHBA) is a naturally occurring amide found in various species of plants, fungi, and bacteria. It is a versatile and important compound due to its wide range of applications in both industrial and scientific research. NHBA has been used as a building block for the synthesis of many compounds, as an intermediate in organic syntheses, and as a reagent for the synthesis of other compounds. In addition, NHBA has been used in a variety of biochemical and physiological processes, and has been shown to have a range of beneficial effects on human health.

Scientific Research Applications

1. Metabolic and Functional Effects in Skeletal Muscle

N'-hydroxybutanimidamide, as a derivative from beta-hydroxy-beta-methylbutyrate (HMB), has been studied for its effects on skeletal muscle. A study by Pinheiro et al. (2012) found that HMB supplementation in rats resulted in increased muscle strength, improved resistance to muscle fatigue, enhanced glycogen and ATP content in muscle, and increased activity of citrate synthase in muscles. These findings suggest potential applications of this compound in improving muscle function and metabolism (Pinheiro et al., 2012).

2. Physicochemical Compatibility and Stability

Research on the physicochemical compatibility and stability of propofol with other sedatives and analgesics, including 4-hydroxybutyric acid, highlights the importance of understanding the interactions of this compound with other compounds. This study by Gersonde et al. (2016) focused on the stability and compatibility of mixed drug solutions, which is crucial for safe and effective administration in clinical settings (Gersonde et al., 2016).

3. Application in Anesthesia and Pain Management

Studies have explored the use of remifentanil, a compound structurally related to this compound, in anesthesia and pain management. For instance, a study by Guy et al. (1997) compared the efficacy of remifentanil with other anesthetics in craniotomy procedures, offering insights into how this compound derivatives might be used in similar medical contexts (Guy et al., 1997).

4. Biochemical Activation and Carcinogenicity

Research by Weisburger et al. (1972) on the biochemical activation of N-hydroxy compounds, including this compound, has provided insights into their potential carcinogenicity. This study emphasized the importance of understanding the metabolic pathways and biochemical interactions of such compounds, which can have significant implications in toxicology and pharmacology (Weisburger et al., 1972).

5. Oxidation and Redox Potential

The enzymatic and electrochemical oxidation of N-hydroxy compounds, including this compound, has been studied for its redox potential and electron-transfer kinetics. Xu et al. (2001) explored how various substituents on N-hydroxy compounds affect their redox potential, which is crucial in understanding their biochemical behavior and potential applications in biocatalysis (Xu et al., 2001).

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-hydroxybutanimidamide can be achieved through a two-step reaction process. The first step involves the synthesis of N-(tert-butoxycarbonyl)butanimidamide, which is then converted to N-hydroxybutanimidamide in the second step.", "Starting Materials": [ "Butanimidamide", "tert-Butyl chloroformate", "Sodium bicarbonate", "Methanol", "Hydroxylamine hydrochloride", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of N-(tert-butoxycarbonyl)butanimidamide", "1. Dissolve butanimidamide in methanol and add sodium bicarbonate to the solution.", "2. Slowly add tert-butyl chloroformate to the solution while stirring at room temperature.", "3. Continue stirring for 2 hours at room temperature.", "4. Filter the solution and evaporate the solvent to obtain N-(tert-butoxycarbonyl)butanimidamide as a white solid.", "Step 2: Conversion of N-(tert-butoxycarbonyl)butanimidamide to N-hydroxybutanimidamide", "1. Dissolve N-(tert-butoxycarbonyl)butanimidamide in methanol and add hydroxylamine hydrochloride to the solution.", "2. Add sodium hydroxide to the solution and stir for 2 hours at room temperature.", "3. Filter the solution and evaporate the solvent to obtain N-hydroxybutanimidamide as a white solid." ] }

CAS RN

27620-10-6

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

N'-hydroxybutanimidamide

InChI

InChI=1S/C4H10N2O/c1-2-3-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6)

InChI Key

OPENCMFJZQABIY-UHFFFAOYSA-N

Isomeric SMILES

CCC/C(=N\O)/N

SMILES

CCCC(=NO)N

Canonical SMILES

CCCC(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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